molecular formula C21H25N5O2S B5402438 N-(2,4-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE

N-(2,4-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B5402438
M. Wt: 411.5 g/mol
InChI Key: QOEIOEGEFWRHDH-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of aromatic rings, imidazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 2,4-dimethylphenylamine, ethyl pyrazole, and various reagents to form the imidazole ring. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis systems, and rigorous purification techniques like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using halides or other reactive groups.

Common Reagents and Conditions

Common reagents might include acids, bases, oxidizing agents, and reducing agents. Reaction conditions would vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, possibly targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be explored for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action for N-(2,4-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other imidazole or pyrazole derivatives, such as:

  • 1-ETHYL-4-(1H-PYRAZOL-4-YL)-1H-IMIDAZOLE
  • 2-(2,4-DIMETHYLPHENYL)-1H-IMIDAZOLE

Uniqueness

What sets N-(2,4-DIMETHYLPHENYL)-2-({1-ETHYL-4-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE apart is its unique combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(4E)-1-ethyl-4-[(1-ethylpyrazol-4-yl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-5-25-12-16(11-22-25)10-18-20(28)26(6-2)21(24-18)29-13-19(27)23-17-8-7-14(3)9-15(17)4/h7-12H,5-6,13H2,1-4H3,(H,23,27)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEIOEGEFWRHDH-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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